molecular formula C12H16ClNO B170699 (R)-4-Benzyl-3-(chloromethyl)morpholine CAS No. 1217697-39-6

(R)-4-Benzyl-3-(chloromethyl)morpholine

Cat. No.: B170699
CAS No.: 1217697-39-6
M. Wt: 225.71 g/mol
InChI Key: MSRCVCNYPADFER-LBPRGKRZSA-N
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Description

®-4-Benzyl-3-(chloromethyl)morpholine is a chiral morpholine derivative with a benzyl group at the 4-position and a chloromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-(chloromethyl)morpholine typically involves the reaction of ®-4-benzylmorpholine with chloromethylating agents. One common method is the reaction of ®-4-benzylmorpholine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 3-position. The reaction is usually carried out under acidic conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-4-Benzyl-3-(chloromethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(chloromethyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the morpholine ring.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include alcohol or amine derivatives of the morpholine ring.

Scientific Research Applications

Chemistry

®-4-Benzyl-3-(chloromethyl)morpholine is used as a building block in organic synthesis

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it useful in the development of enantioselective catalysts and inhibitors.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry

In the industrial sector, ®-4-Benzyl-3-(chloromethyl)morpholine is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Chloromethylmorpholine: Lacks the benzyl group, reducing its potential for π-π interactions and altering its binding properties.

    4-Benzyl-3-methylmorpholine:

Uniqueness

®-4-Benzyl-3-(chloromethyl)morpholine is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct reactivity and binding properties. This combination allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-4-benzyl-3-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRCVCNYPADFER-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650632
Record name (3R)-4-Benzyl-3-(chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217697-39-6
Record name (3R)-4-Benzyl-3-(chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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